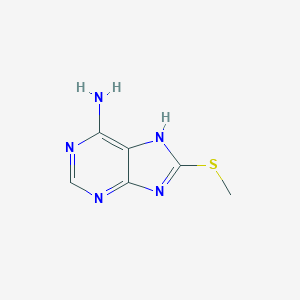

8-(methylthio)-9H-purin-6-amine

Description

Properties

IUPAC Name |

8-methylsulfanyl-7H-purin-6-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N5S/c1-12-6-10-3-4(7)8-2-9-5(3)11-6/h2H,1H3,(H3,7,8,9,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEVUWFPPXQJXFN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC2=NC=NC(=C2N1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60359061 |

Source

|

| Record name | 8-methylsulfanyl-7H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60359061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>27.2 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID26671574 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

2508-06-7 |

Source

|

| Record name | NSC25636 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25636 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 8-methylsulfanyl-7H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60359061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 8-(methylthio)-9H-purin-6-amine: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 8-(methylthio)-9H-purin-6-amine, an important derivative of adenine. The document delves into the synthetic methodologies for its preparation, with a focus on the methylation of 8-thioadenine. It further details the physicochemical properties of the compound, supported by available data and analogies to related structures. The guide also explores the biological significance of this molecule, particularly in the context of its potential interactions with adenosine receptors and methyltransferases, and discusses its applications in drug discovery and biochemical research. This document is intended to be a valuable resource for scientists working with purine analogs and developing novel therapeutic agents.

Introduction: The Significance of Purine Analogs

The purine ring system is a fundamental scaffold in nature, forming the core of essential biomolecules such as the nucleic acids adenine and guanine.[1] Chemical modifications of the purine structure have been a cornerstone of medicinal chemistry, leading to the development of numerous therapeutic agents with antiviral, anticancer, and immunosuppressive properties.[2][3] The introduction of substituents at various positions of the purine ring can dramatically alter the molecule's biological activity, selectivity, and pharmacokinetic properties.

The C8 position of adenine, in particular, has been a focal point for chemical modification. Introducing substituents at this position can influence the conformation of the glycosidic bond in nucleosides and modulate interactions with biological targets.[1] this compound, also known as 8-methylthioadenine, is one such analog that has garnered interest due to its structural similarity to endogenous molecules like 5'-methylthioadenosine (MTA), a byproduct of polyamine biosynthesis and a modulator of various cellular processes.[4] This guide provides an in-depth exploration of the synthesis, properties, and potential applications of this intriguing purine derivative.

Synthesis of this compound

The primary and most direct route for the synthesis of this compound is through the S-methylation of 8-thioadenine. This approach offers a straightforward pathway to the desired product. Alternative strategies involving the construction of the purine ring with the 8-methylthio group already in place are also conceivable but are generally more complex.

Primary Synthetic Route: Methylation of 8-Thioadenine

The most common method for the synthesis of this compound involves the direct methylation of 8-thioadenine (also known as 8-mercaptoadenine). This reaction is a nucleophilic substitution where the sulfur atom of the thiol group acts as the nucleophile, attacking an electrophilic methyl group from a methylating agent.

A plausible and commonly employed methylating agent for this transformation is methyl iodide (CH₃I). The reaction is typically carried out in the presence of a base to deprotonate the thiol group, thereby increasing its nucleophilicity.

Conceptual Reaction Scheme:

Figure 1: General scheme for the synthesis of this compound.

Detailed Experimental Protocol (Proposed):

The following protocol is a well-established method for the methylation of heterocyclic thiols and is proposed for the synthesis of this compound.[5]

-

Dissolution: Dissolve 8-thioadenine in a suitable polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

Deprotonation: Add a slight excess of a suitable base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to the solution at room temperature with stirring. The deprotonation of the thiol group will generate the more nucleophilic thiolate anion.

-

Methylation: Cool the reaction mixture in an ice bath and add methyl iodide dropwise. The reaction is typically exothermic.

-

Reaction Monitoring: Allow the reaction to proceed at room temperature for a period of 1 to 4 hours.[5] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, quench the reaction by the addition of water. The product may precipitate out of the solution.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water. Alternatively, column chromatography on silica gel can be employed for higher purity.[6] A different approach for purification of adenine derivatives involves silylation to form a volatile intermediate that can be distilled, followed by hydrolysis to regenerate the purified product.[6]

Causality Behind Experimental Choices:

-

Solvent: Polar aprotic solvents like DMF and DMSO are chosen for their ability to dissolve the reactants and facilitate the SN2 reaction mechanism without interfering with the nucleophile.

-

Base: A base is crucial to generate the thiolate anion, which is a much stronger nucleophile than the neutral thiol. The choice of base depends on the desired reactivity and the tolerance of other functional groups.

-

Methylating Agent: Methyl iodide is a highly reactive and effective methylating agent for this type of transformation.

-

Temperature Control: The initial cooling of the reaction mixture during the addition of methyl iodide is important to control the exothermic nature of the reaction and prevent potential side reactions.

Alternative Synthetic Approaches

While direct methylation of 8-thioadenine is the most common route, other synthetic strategies could be employed. For instance, one could start with an 8-bromo-adenine derivative and perform a nucleophilic substitution with a methylthiolate salt.[7] However, this route may be less direct. Another approach could involve the cyclization of a pyrimidine precursor already containing the methylthio group at the appropriate position. Microwave-assisted synthesis has also been shown to be effective for the one-pot synthesis of related 8-substituted purines and could potentially be adapted for this synthesis.[6]

Physicochemical Properties

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound (Predicted/Inferred) | Adenine (Experimental) | 8-Chloroadenine (Experimental) |

| Molecular Formula | C₆H₇N₅S | C₅H₅N₅ | C₅H₄ClN₅ |

| Molecular Weight | 181.22 g/mol | 135.13 g/mol | 169.57 g/mol |

| Melting Point | Not reported | >360 °C | Not reported |

| Solubility | Limited solubility in cold water, soluble in DMSO and acidic solutions.[8][9] | Soluble in hot water, slightly soluble in ethanol.[10] | Limited solubility in cold water, soluble in 1N HCl and DMSO.[8] |

| Appearance | Likely a white to off-white solid | White crystalline powder | Crystallized or lyophilized solid[8] |

Spectroscopic Data (Predicted):

-

¹H NMR: The proton NMR spectrum is expected to show a characteristic singlet for the methyl group protons (S-CH₃) around 2.3-2.5 ppm. The C2-H and C6-NH₂ protons will also be present, with chemical shifts influenced by the solvent. For comparison, in a related 6-methylmercaptopurine derivative, the methyl protons appeared at 2.3 ppm.[11]

-

¹³C NMR: The carbon NMR spectrum will show a signal for the methyl carbon around 15-20 ppm. The chemical shifts of the purine ring carbons will be influenced by the electron-donating nature of the amino and methylthio groups.[12][13][14]

-

Infrared (IR) Spectroscopy: The IR spectrum should display characteristic N-H stretching vibrations for the amine group (around 3100-3300 cm⁻¹) and C=N and C=C stretching vibrations of the purine ring. The S-H stretching band of the starting material (around 2550 cm⁻¹) should be absent.[15][16][17]

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound.

Biological Properties and Potential Applications

The biological activity of this compound is an area of active interest, largely driven by its structural relationship to biologically important purines.

Adenosine Receptor Interactions

Adenosine receptors (A₁, A₂A, A₂B, and A₃) are a family of G protein-coupled receptors that are involved in a wide range of physiological processes, making them attractive drug targets.[2][18] Numerous studies have shown that modifications at the C8 position of adenine can significantly impact the affinity and selectivity for these receptors.[19][20] For instance, 8-bromo-9-alkyl adenine derivatives have been shown to interact with adenosine receptors, particularly the A₂A subtype.[21] Given the structural similarities, it is plausible that this compound could also act as a ligand for one or more of the adenosine receptor subtypes. The methylthio group could influence the electronic and steric properties of the purine ring, potentially leading to novel receptor interactions.

Figure 2: Potential interaction of 8-(methylthio)adenine with an adenosine receptor signaling pathway.

Enzyme Inhibition

Another area of potential biological activity is the inhibition of enzymes involved in purine metabolism and methylation pathways. The structural similarity of this compound to S-adenosylmethionine (SAM) and its derivatives suggests that it could interact with methyltransferases.[22][23] Methyltransferases are a large family of enzymes that play crucial roles in epigenetics, signal transduction, and metabolism.[24] Furthermore, the related compound 5'-methylthioadenosine (MTA) is known to inhibit protein arginine methyltransferases (PRMTs), particularly PRMT5.[4] It is therefore conceivable that this compound could act as an inhibitor of these or other SAM-dependent enzymes.

Figure 3: Hypothetical inhibition of a methyltransferase by 8-(methylthio)adenine.

Applications in Drug Discovery

The potential for this compound to interact with adenosine receptors and methyltransferases makes it a valuable lead compound in drug discovery.[25][26] By serving as a scaffold for further chemical modifications, it could be used to develop selective agonists or antagonists for adenosine receptor subtypes or potent inhibitors of specific methyltransferases. Such compounds could have therapeutic applications in a variety of diseases, including cancer, inflammatory disorders, and neurological conditions.

Conclusion

This compound is a synthetically accessible purine analog with the potential for interesting and useful biological activities. Its synthesis via the methylation of 8-thioadenine is a robust and straightforward method. While a complete experimental characterization of its physicochemical properties is still needed, a reasonable profile can be inferred from related compounds. The biological potential of this molecule, particularly as a modulator of adenosine receptors and methyltransferases, warrants further investigation. As a versatile chemical scaffold, this compound holds promise for the development of novel probes and therapeutic agents. This guide serves as a foundational resource to stimulate and support further research into this compelling compound.

References

-

Anonymous. Synthetic Reagents for Enzyme-Catalyzed Methylation. PubMed. Available from: [Link].

-

Anonymous. Enzyme-mediated depletion of methylthioadenosine restores T cell function in MTAP deficient tumors and reverses immunotherapy resistance. PubMed Central. Available from: [Link].

- Anonymous. Process for the purification of adenine. US5089618A. Google Patents.

-

Anonymous. Adenine, a key player in biology and medicinal chemistry. National Center for Biotechnology Information. Available from: [Link].

-

Anonymous. Synthesis of 8-amino and 8-substituted amino derivatives of acyclic purine nucleoside and nucleotide analogs. Alkylation of 8-substituted purine bases. PubMed. Available from: [Link].

-

Anonymous. The Metabolite 5'-methylthioadenosine Signals Through the Adenosine Receptor A2B in Melanoma. PubMed. Available from: [Link].

-

Anonymous. Where can I find the solubility of adenin in organic solvents?. ResearchGate. Available from: [Link].

-

Anonymous. Transition State Analogues Enhanced by Fragment-Based Structural Analysis: Bacterial Methylthioadenosine Nucleosidases. PubMed Central. Available from: [Link].

-

Anonymous. Synthesis and adenosine receptor affinity and potency of 8-alkynyl derivatives of adenosine. PubMed. Available from: [Link].

-

Anonymous. Reflection Absorption Infrared Spectroscopy Characterization of SAM Formation from 8-Mercapto-N-(phenethyl)octanamide Thiols with Phe Ring and Amide Groups. National Center for Biotechnology Information. Available from: [Link].

-

Anonymous. Purification of adenine phosphoribosyltransferase from Brassica juncea. PubMed. Available from: [Link].

- Anonymous. Low-cost and high-yield adenine preparation method. CN105348285A. Google Patents.

-

Anonymous. Technical Information about 8-Chloroadenine. BioLog. Available from: [Link].

- Anonymous. Thiol methylation process-reaction, recycle and regeneration of methyl bromide. US4435568A. Google Patents.

-

Anonymous. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. Available from: [Link].

-

Anonymous. 13C NMR (CDCl3, 125 MHz) δ 14.3, 6. The Royal Society of Chemistry. Available from: [Link].

-

Anonymous. Synthesis of 9-Substituted Derivatives of tert-Butyl 6-(9h-Purin-6-Ylthio) Hexylcarbamate. Hilaris Publisher. Available from: [Link].

-

Anonymous. Discovery and properties of a monoclonal antibody targeting 8-oxoA, an oxidized adenine lesion in DNA and RNA. PubMed Central. Available from: [Link].

-

Anonymous. Inverse heavy enzyme isotope effects in methylthioadenosine nucleosidases. PubMed Central. Available from: [Link].

-

Anonymous. Diverse C8-functionalization of adenine nucleosides via their underexplored carboxaldehydes. RSC Publishing. Available from: [Link].

-

Anonymous. Progress of Methylation of C 6-8 ~Arene with Methanol: Mechanism, Catalysts, Kinetic/Thermodynamics and Perspectives. MDPI. Available from: [Link].

-

Anonymous. Introduction to Adenosine Receptors as Therapeutic Targets. PubMed Central. Available from: [Link].

-

Anonymous. 1 H NMR (A) and 13 C NMR (B) spectra of the Me6-MP derivative. ResearchGate. Available from: [Link].

-

Anonymous. Inhibitors of catecholamine metabolizing enzymes cause changes in S-adenosylmethionine and S-adenosylhomocysteine in the rat brain. PubMed. Available from: [Link].

-

Anonymous. Methylation. Wikipedia. Available from: [Link].

-

Anonymous. Infrared ion spectroscopy: an analytical tool for the study of metabolites. RSC Publishing. Available from: [Link].

-

Anonymous. Supporting Information. ScienceOpen. Available from: [Link].

-

Anonymous. H-1 and C-13 NMR data to aid the identification and quantification of residual solvents by NMR spectroscopy. ResearchGate. Available from: [Link].

-

Anonymous. 8-oxoadenine. DNAmod. Available from: [Link].

-

Anonymous. The use of radiolabeled compounds for ADME studies in discovery and exploratory development. PubMed. Available from: [Link].

-

Anonymous. (PDF) Reflection Absorption Infrared Spectroscopy Characterization of SAM Formation from 8-Mercapto-N-(phenethyl)octanamide Thiols with Phe Ring and Amide Groups. ResearchGate. Available from: [Link].

-

Anonymous. Synthesis of Acyclic Adenine 8,N-Anhydronucleosides. Collection of Czechoslovak Chemical Communications. Available from: [Link].

-

Anonymous. Multinuclear 1H/13C/15N chemical shift assignment of therapeutic octreotide acetate performed at natural abundance. National Institutes of Health. Available from: [Link].

-

Anonymous. Synthesis of a Soluble Adenine-Functionalized Polythiophene through Direct Arylation Polymerization and its Fluorescence Respons. Polymer Chemistry. Available from: [Link].

-

Anonymous. Enhancement of S-Adenosylmethionine-Dependent Methylation by Integrating Methanol Metabolism with 5-Methyl-Tetrahydrofolate Formation in Escherichia coli. MDPI. Available from: [Link].

-

Anonymous. The Use of Radiolabeled Compounds for ADME Studies in Discovery and Exploratory Development. ResearchGate. Available from: [Link].

-

Anonymous. An In Silico Infrared Spectral Library of Molecular Ions for Metabolite Identification. National Institutes of Health. Available from: [Link].

-

Anonymous. Carboplatin-loaded zeolitic imidazolate framework-8: Induction of antiproliferative activity and apoptosis in breast cancer cell. PubMed. Available from: [Link].

-

Anonymous. Experimental Two-Dimensional Infrared Spectra of Methyl - Thiocyanate in Water and Organic Solvents. ChemRxiv. Available from: [Link].

Sources

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. Adenine, a key player in biology and medicinal chemistry [comptes-rendus.academie-sciences.fr]

- 3. 1-Isothiocyanato-8-(methylthio)octane | C10H19NS2 | CID 10171359 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Enzyme-mediated depletion of methylthioadenosine restores T cell function in MTAP deficient tumors and reverses immunotherapy resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. US4435568A - Thiol methylation process-reaction, recycle and regeneration of methyl bromide - Google Patents [patents.google.com]

- 6. US5089618A - Process for the purification of adenine - Google Patents [patents.google.com]

- 7. Synthesis of 8-amino and 8-substituted amino derivatives of acyclic purine nucleoside and nucleotide analogs. Alkylation of 8-substituted purine bases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. biolog.de [biolog.de]

- 9. pubs.rsc.org [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. scienceopen.com [scienceopen.com]

- 13. researchgate.net [researchgate.net]

- 14. Multinuclear 1H/13C/15N chemical shift assignment of therapeutic octreotide acetate performed at natural abundance - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Reflection Absorption Infrared Spectroscopy Characterization of SAM Formation from 8-Mercapto-N-(phenethyl)octanamide Thiols with Phe Ring and Amide Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. chemrxiv.org [chemrxiv.org]

- 18. Adenosine Receptor (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]

- 19. Synthesis and adenosine receptor affinity and potency of 8-alkynyl derivatives of adenosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Introduction to Adenosine Receptors as Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 21. The metabolite 5'-methylthioadenosine signals through the adenosine receptor A2B in melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Synthetic Reagents for Enzyme-Catalyzed Methylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Methylation - Wikipedia [en.wikipedia.org]

- 24. Inhibitors of catecholamine metabolizing enzymes cause changes in S-adenosylmethionine and S-adenosylhomocysteine in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. The use of radiolabeled compounds for ADME studies in discovery and exploratory development [pubmed.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

A Technical Guide to 8-(methylthio)-9H-purin-6-amine: A Privileged Scaffold for Kinase and Hsp90 Inhibitor Development

Abstract

This technical guide provides an in-depth analysis of 8-(methylthio)-9H-purin-6-amine, also known as 8-Methylthioadenine. While direct biological activity data for this specific molecule is limited, its true value in modern drug discovery lies in its role as a privileged chemical scaffold. Its structural similarity to adenine makes it an ideal starting point for the synthesis of potent and selective inhibitors targeting ATP-dependent enzymes, most notably protein kinases and the molecular chaperone Hsp90. This document will explore the mechanistic rationale for its use, detail key applications of its derivatives in oncology research, provide validated experimental protocols for assessing compound efficacy, and offer expert insights into data interpretation for researchers in cell biology and drug development.

Introduction: The Purine Scaffold in Drug Discovery

The purine ring system is a cornerstone of life, forming the basis of the nucleobases adenine and guanine. Enzymes that utilize ATP or GTP as a substrate—a vast class including protein kinases, helicases, and metabolic enzymes—have evolved highly specialized binding pockets to accommodate the purine core. This natural recognition makes the purine scaffold a "privileged structure" in medicinal chemistry. By modifying the purine ring at various positions, chemists can design molecules that compete with endogenous ATP, leading to potent enzyme inhibition.

This compound is one such scaffold. The substitution at the C8 position provides a key vector for chemical modification, allowing for the exploration of chemical space to achieve selectivity and potency for specific targets. This guide will focus on the two most prominent applications for derivatives of this scaffold: the inhibition of protein kinases and the molecular chaperone Hsp90.

Physicochemical Properties

A foundational understanding of a compound's properties is critical for experimental design.

| Property | Value |

| Synonyms | 8-Methylthioadenine |

| Molecular Formula | C₆H₇N₅S |

| Molecular Weight | 181.22 g/mol |

| Appearance | Off-white to pale yellow powder |

| Solubility | Soluble in DMSO |

Note: Always refer to the supplier's Certificate of Analysis for lot-specific data.

Mechanism of Action: An ATP-Competitive Scaffold

The primary mechanism through which derivatives of this compound exert their biological effects is through competitive inhibition at ATP-binding sites.

-

Protein Kinases: Kinases are enzymes that catalyze the transfer of a phosphate group from ATP to a substrate protein, a process called phosphorylation.[1] This signaling event is fundamental to cell growth, proliferation, and survival.[1] In many cancers, kinases become dysregulated, leading to uncontrolled cell division. Purine-based inhibitors structurally mimic the adenine portion of ATP, occupying the binding pocket and preventing the kinase from utilizing its natural substrate. Modifications at the C8-position are crucial for developing selectivity, allowing the inhibitor to interact with unique residues in the ATP pocket of a target kinase while avoiding others.[2]

-

Heat Shock Protein 90 (Hsp90): Hsp90 is a molecular chaperone essential for the stability and function of numerous "client" proteins, many of which are critical oncoproteins, including mutated kinases (e.g., B-Raf), growth factor receptors (e.g., HER2), and transcription factors.[3][4] Hsp90 function is dependent on its own ATPase activity. Inhibitors based on the purine scaffold bind to the N-terminal ATP-binding pocket of Hsp90, locking it in a conformation that prevents client protein maturation and leads to their degradation via the ubiquitin-proteasome pathway.[5][6] This multi-client takedown makes Hsp90 an attractive target in cancer therapy.

Signaling Pathway: Hsp90 and Client Protein Stability

The following diagram illustrates the central role of Hsp90 in maintaining the function of key oncogenic client proteins. Inhibition of Hsp90's ATPase activity leads to the degradation of these clients, disrupting multiple cancer-driving pathways.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. imtm.cz [imtm.cz]

- 3. New developments in Hsp90 inhibitors as anti-cancer therapeutics: mechanisms, clinical perspective and more potential - PMC [pmc.ncbi.nlm.nih.gov]

- 4. HSP90 Inhibitors | HSP90 [hsp90.ca]

- 5. atlasgeneticsoncology.org [atlasgeneticsoncology.org]

- 6. heraldopenaccess.us [heraldopenaccess.us]

An In-depth Technical Guide to 8-(methylthio)-9H-purin-6-amine Derivatives and Analogs: From Synthesis to Therapeutic Applications

Abstract

The 8-(methylthio)-9H-purin-6-amine scaffold, a core structure derived from adenine, represents a privileged platform in medicinal chemistry. Its unique electronic and steric properties make it a versatile building block for the synthesis of a wide array of biologically active molecules. This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the synthesis, structure-activity relationships (SAR), and therapeutic applications of its derivatives and analogs. We will delve into detailed experimental protocols, explore key mechanisms of action, and present data-driven insights to facilitate the rational design of novel therapeutic agents targeting a spectrum of diseases, from cancer to infectious agents.

Introduction: The Purine Core as a Foundation for Drug Discovery

Purine analogs are cornerstones of modern pharmacology, primarily due to their ability to function as antimetabolites that interfere with the synthesis of nucleic acids, essential for cell growth and proliferation[1]. The this compound core is a modification of the natural nucleobase adenine. The introduction of a methylthio (-SCH₃) group at the C8 position profoundly alters the molecule's properties, providing a crucial handle for further chemical derivatization and influencing its interaction with biological targets.

These derivatives have garnered significant attention for their potential as:

-

Enzyme Inhibitors: Targeting kinases, methyltransferases, and nucleosidases involved in critical cellular pathways.[2][3][4]

-

Anticancer Agents: Exhibiting cytotoxicity against various cancer cell lines through mechanisms like chaperone inhibition and transcription inhibition.[1][5][6]

-

Antimicrobial Agents: Showing efficacy against pathogenic bacteria, including Mycobacterium tuberculosis and Listeria monocytogenes.[3][7]

This guide will systematically explore the chemical space and biological potential of this fascinating class of compounds.

Synthetic Strategies and Derivatization

The synthesis of this compound derivatives often involves a multi-step process, starting from readily available pyrimidine or purine precursors. The strategic introduction of substituents at the N6, C8, and N9 positions is key to modulating biological activity.

Generalized Synthetic Workflow

A common approach begins with a substituted pyrimidine, which undergoes cyclization to form the purine ring, followed by functionalization at the desired positions. Microwave-assisted organic synthesis has emerged as a powerful tool to accelerate these reactions and improve yields.[5][8]

Below is a generalized workflow illustrating the key synthetic transformations.

Caption: Generalized synthetic workflow for 8-methylthio-purine derivatives.

Detailed Experimental Protocol: Synthesis of 9-Substituted 6-Thioalkyl Purine Derivatives

This protocol is adapted from methodologies for synthesizing purine thioethers, a common class of derivatives.[9][10] The rationale for this multi-step synthesis is to build the molecule with precise control over the substituents at key positions, which is crucial for establishing structure-activity relationships.

Materials:

-

6-Mercaptopurine

-

Appropriate alkyl halide (e.g., 1-bromohexane)

-

N,N-Dimethylformamide (DMF)

-

Potassium carbonate (K₂CO₃)

-

Appropriate acyl chloride for N9 acylation

-

Dichloromethane (DCM)

-

Triethylamine (TEA)

-

Silica gel for column chromatography

-

Ethyl acetate, Hexanes (for chromatography)

Procedure:

-

S-Alkylation of 6-Mercaptopurine:

-

To a solution of 6-mercaptopurine (1.0 eq) in DMF, add potassium carbonate (1.5 eq). The base deprotonates the thiol, forming a more nucleophilic thiolate anion.

-

Stir the mixture at room temperature for 30 minutes.

-

Add the desired alkyl halide (1.1 eq) dropwise.

-

Continue stirring at room temperature for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice water and extract with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the 6-alkylthio-9H-purine intermediate.

-

-

N9-Acylation of 6-Alkylthio-9H-purine:

-

Dissolve the intermediate from Step 1 (1.0 eq) in DCM.

-

Add triethylamine (2.0 eq) to act as a base to neutralize the HCl generated during the reaction.

-

Cool the mixture to 0°C in an ice bath.

-

Slowly add the desired acyl chloride (1.2 eq). The acylation preferentially occurs at the N9 position.[10]

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to obtain the final N9-acylated derivative.

-

Biological Activities and Key Therapeutic Targets

Derivatives of this compound have demonstrated a remarkable breadth of biological activities. The specific substitutions on the purine ring dictate the compound's affinity and selectivity for various biological targets.

Anticancer Activity: Targeting Molecular Chaperones

A significant focus of research has been on developing these compounds as inhibitors of Heat Shock Protein 90 (Hsp90).[5][8] Hsp90 is a molecular chaperone crucial for the stability and function of numerous client proteins, many of which are oncoproteins that drive cancer cell growth and survival. By inhibiting Hsp90, these derivatives can induce the degradation of multiple oncoproteins simultaneously, providing a powerful anti-cancer strategy.

Caption: Inhibition of the Hsp90 chaperone cycle by purine-based inhibitors.

Enzyme Inhibition: NAD Kinase and Methylthioadenosine Nucleosidase

-

NAD Kinase (NADK): 8-Thioalkyl-adenosine derivatives have been identified as potent inhibitors of NAD kinase, an essential enzyme in NADP metabolism.[3] Significantly, some of these compounds show high selectivity for the bacterial enzyme (e.g., from Listeria monocytogenes) over the human counterpart, making them attractive candidates for developing novel antibiotics.[3]

-

Methylthioadenosine Nucleosidase (MTAN): The core structure is closely related to 5'-methylthioadenosine (MTA), a substrate for MTAN. This enzyme is critical in bacteria for purine salvage and quorum sensing.[4][11] Inhibiting MTAN can disrupt these pathways, reduce biofilm formation, and attenuate bacterial virulence, presenting another avenue for antimicrobial drug development.[4]

Antimicrobial and Other Activities

Beyond specific enzyme targets, various 6-thio and 9-substituted purine analogs have shown direct inhibitory activity against Mycobacterium tuberculosis.[7] Additionally, some adenosine analogs can act as transcription inhibitors, a mechanism effective in slow-growing cancers like multiple myeloma.[6]

Structure-Activity Relationships (SAR)

The rational design of potent and selective inhibitors hinges on a clear understanding of SAR. For the this compound scaffold, modifications at the C8, N9, and N6 positions are particularly impactful.

| Position | Modification Type | General Observation on Activity | Target Class | Reference |

| C8 | Arylmethyl/Styryl Groups | Large, hydrophobic groups are well-tolerated and often increase potency. Can confer selectivity. | Hsp90, Adenosine Receptors | [5][12][13] |

| C8 | Thioalkyl Chains with Aryl Moieties | Increases potency for bacterial NAD kinase; chain length and aryl substituent are critical. | NAD Kinase | [3] |

| N9 | Alkyl/Cycloalkyl Groups | N9-substitution often enhances antimycobacterial activity and can be crucial for Hsp90 inhibition. | M. tuberculosis, Hsp90 | [1][7] |

| N6 | Substituted Amines | Modulates binding and selectivity. Can be used to attach larger functional groups. | Various (Kinases, Methyltransferases) | [2] |

| Purine Core | Ring Modifications (e.g., 7-deaza) | Can significantly enhance antimycobacterial activity compared to the parent purine. | M. tuberculosis | [7] |

Table 1: Summary of key structure-activity relationships for this compound analogs.

Conclusion and Future Perspectives

The this compound core and its analogs constitute a rich and versatile class of molecules with profound therapeutic potential. The established synthetic routes allow for extensive chemical exploration, and a growing body of SAR data provides a roadmap for rational drug design.

Future research should focus on:

-

Improving Selectivity: Fine-tuning substituents to enhance selectivity for specific enzyme isoforms (e.g., bacterial vs. human) or receptor subtypes to minimize off-target effects.

-

Optimizing Pharmacokinetics: Modifying the scaffold to improve properties like solubility, oral bioavailability, and metabolic stability, which are critical for clinical success.[14]

-

Exploring New Targets: Leveraging the scaffold's versatility to screen against emerging therapeutic targets in areas like neurodegenerative diseases and viral infections.[8]

By integrating synthetic chemistry, computational modeling, and rigorous biological evaluation, the full potential of this remarkable scaffold can be unlocked to develop next-generation therapeutics.

References

-

Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells. (n.d.). National Center for Biotechnology Information. [Link]

-

Synthesis of Some Glycoside Analogs and Related Compounds From 9-amino-6-(methylthio)-9H-purine. (1982). PubMed. [Link]

-

Comparative Study of Adenosine Analogs as Inhibitors of Protein Arginine Methyltransferases and a Clostridioides difficile-Specific DNA Adenine Methyltransferase. (2021). National Center for Biotechnology Information. [Link]

-

8-Methyladenosine-substituted analogues of 2-5A: synthesis and their biological activities. (1991). PubMed. [Link]

-

Microwave-assisted one step synthesis of 8-arylmethyl-9H-purin-6-amines. (2012). PubMed. [Link]

-

8-Thioalkyl-adenosine derivatives inhibit Listeria monocytogenes NAD kinase through a novel binding mode. (2016). PubMed. [Link]

-

6-Oxo and 6-Thio Purine Analogs as Antimycobacterial Agents. (2013). National Center for Biotechnology Information. [Link]

-

Structure-activity relationships of 8-styrylxanthines as A2-selective adenosine antagonists. (1993). PubMed. [Link]

-

Methylthioadenosine (MTA) Rescues Methylthioadenosine Phosphorylase (MTAP)-Deficient Tumors from Purine Synthesis Inhibition in Vivo via Non-Autonomous Adenine Supply. (2012). Scientific Research Publishing. [Link]

-

Inverse heavy enzyme isotope effects in methylthioadenosine nucleosidases. (2021). Proceedings of the National Academy of Sciences. [Link]

-

Microwave-assisted one step synthesis of 8-arylmethyl-9H-purin-6-amines. (2012). National Center for Biotechnology Information. [Link]

-

Synthesis of target 9H-purine-6-thiol 147 and 6-thioalkyl purine derivatives 148a–f. (n.d.). ResearchGate. [Link]

-

Structure–Activity Relationships of 8-Styrylxanthines as A2-Selective Adenosine Antagonists. (1993). National Center for Biotechnology Information. [Link]

-

Excess S-adenosylmethionine inhibits methylation via catabolism to adenine. (2021). Kyoto University Research Information Repository. [Link]

-

Structural analogs of 5'-methylthioadenosine as substrates and inhibitors of 5'-methylthioadenosine phosphorylase. (1983). PubMed. [Link]

-

Synthesis of 9-Substituted Derivatives of tert-Butyl 6-(9h-Purin-6-Ylthio) Hexylcarbamate. (2015). Hilaris Publisher. [Link]

-

9H-PURIN-6-AMINE, N-(2-(METHYLTHIO)ETHYL)-2-((3,3,3-TRIFLUOROPROPYL)THIO)-. (n.d.). Food and Drug Administration. [Link]

-

Synthesis, Characterisation of Some Novel Purine Derivatives. (n.d.). Journal of Chemical and Pharmaceutical Sciences. [Link]

-

Structure-Activity Relationship Studies Based on 3D-QSAR CoMFA/CoMSIA for Thieno-Pyrimidine Derivatives as Triple Negative Breast Cancer Inhibitors. (2022). MDPI. [Link]

-

8-Amino-adenosine Inhibits Multiple Mechanisms of Transcription. (2014). National Center for Biotechnology Information. [Link]

-

Adenine, a key player in biology and medicinal chemistry. (2022). ScienceDirect. [Link]

-

Systematic Design of Adenosine Analogs as Inhibitors of a Clostridioides difficile-Specific DNA Adenine Methyltransferase Required for Normal Sporulation and Persistence. (2022). PubMed Central. [Link]

-

Methylthioadenosine/S-adenosylhomocysteine nucleosidase, a critical enzyme for bacterial metabolism. (2011). PubMed. [Link]

-

Structure–Activity Relationship of Truncated 2,8-Disubstituted-Adenosine Derivatives as Dual A2A/A3 Adenosine Receptor Antagonists and Their Cancer Immunotherapeutic Activity. (2023). PubMed Central. [Link]

Sources

- 1. Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Comparative Study of Adenosine Analogs as Inhibitors of Protein Arginine Methyltransferases and a Clostridioides difficile-Specific DNA Adenine Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 8-Thioalkyl-adenosine derivatives inhibit Listeria monocytogenes NAD kinase through a novel binding mode - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Methylthioadenosine/S-adenosylhomocysteine nucleosidase, a critical enzyme for bacterial metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Microwave-assisted one step synthesis of 8-arylmethyl-9H-purin-6-amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 8-Amino-adenosine Inhibits Multiple Mechanisms of Transcription - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 6-Oxo and 6-Thio Purine Analogs as Antimycobacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Microwave-assisted one step synthesis of 8-arylmethyl-9H-purin-6-amines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. hilarispublisher.com [hilarispublisher.com]

- 11. pnas.org [pnas.org]

- 12. Structure-activity relationships of 8-styrylxanthines as A2-selective adenosine antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Structure–Activity Relationships of 8-Styrylxanthines as A2-Selective Adenosine Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Structure–Activity Relationship of Truncated 2,8-Disubstituted-Adenosine Derivatives as Dual A2A/A3 Adenosine Receptor Antagonists and Their Cancer Immunotherapeutic Activity - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Core Mechanism of Action of 8-(methylthio)-9H-purin-6-amine

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the hypothesized mechanism of action for the synthetic purine analog, 8-(methylthio)-9H-purin-6-amine. Drawing upon established principles of purine metabolism and the known biological activities of structurally related compounds, we posit a multi-faceted mechanism centered on its role as a metabolic antagonist. This document will delve into the probable metabolic activation pathways, key enzymatic targets, and the subsequent impact on cellular signaling and integrity. Furthermore, we will outline detailed experimental protocols to systematically validate these hypotheses, offering a roadmap for future research and drug development efforts. Our synthesis of current knowledge aims to equip researchers with the foundational understanding necessary to explore the full therapeutic potential of this and similar purine derivatives.

Introduction: The Therapeutic Promise of Purine Analogs

Purine analogs are a well-established class of molecules that have been instrumental in the development of therapies for a range of diseases, most notably cancer.[1] Their structural similarity to the endogenous purines, adenine and guanine, allows them to act as antimetabolites, effectively interfering with the synthesis and function of nucleic acids.[2] The compound this compound belongs to this class, featuring a methylthio (-SCH3) group at the 8th position of the adenine core. This modification is of significant interest as substitutions at the C8 position are known to profoundly influence the biological activity of purine derivatives.[3] This guide will provide an in-depth exploration of the probable mechanism of action of this specific analog, based on a synthesis of existing scientific literature on related compounds.

Hypothesized Mechanism of Action: A Multi-pronged Approach

Based on the known metabolic pathways of other purine analogs, we propose a primary mechanism of action for this compound that involves its intracellular conversion to a pharmacologically active nucleotide analog. This process is likely to initiate a cascade of events that disrupt normal cellular function.

Cellular Uptake and Metabolic Activation

It is anticipated that this compound is transported into the cell via nucleobase transporters.[4] Once inside the cell, we hypothesize that it serves as a substrate for adenine phosphoribosyltransferase (APRT), an enzyme responsible for salvaging adenine by converting it into adenosine monophosphate (AMP).[5] This enzymatic reaction would yield 8-(methylthio)adenosine monophosphate.

This newly synthesized nucleotide analog can then be further phosphorylated by cellular kinases to the di- and triphosphate forms.[6] The formation of these active metabolites is a critical step, as they are the primary effectors of the compound's cytotoxic and modulatory activities.

Inhibition of Purine de novo Synthesis

The triphosphate metabolite, 8-(methylthio)adenosine triphosphate, is expected to act as a feedback inhibitor of key enzymes in the de novo purine biosynthesis pathway. This is a common mechanism for purine analogs. By mimicking the natural end-products (AMP and GMP), the analog can allosterically inhibit enzymes such as phosphoribosyl pyrophosphate (PRPP) amidotransferase, the rate-limiting enzyme in this pathway. This inhibition would lead to a depletion of the natural purine nucleotide pool, thereby hindering DNA and RNA synthesis.

Incorporation into Nucleic Acids

A crucial aspect of the cytotoxicity of many purine analogs is their incorporation into DNA and RNA.[7] It is highly probable that 8-(methylthio)adenosine triphosphate can be utilized by DNA and RNA polymerases as a substrate, leading to its incorporation into newly synthesized nucleic acid chains. The presence of the bulky methylthio group at the C8 position would likely disrupt the normal helical structure of DNA and the intricate folding of RNA, leading to replication errors, transcription arrest, and ultimately, apoptosis.

Modulation of Cellular Signaling

Beyond its effects on nucleic acid metabolism, the methylthio moiety suggests a potential role in modulating cellular signaling pathways. The structurally related nucleoside, 5'-methylthioadenosine (MTA), is known to influence protein methylation and has antiproliferative effects.[8] Accumulation of MTA, often due to the deficiency of the enzyme methylthioadenosine phosphorylase (MTAP) in cancer cells, can inhibit protein arginine methyltransferases (PRMTs).[9] It is plausible that this compound or its metabolites could similarly impact methyltransferase activity, leading to alterations in gene expression and protein function.

Furthermore, 8-substituted adenine derivatives have been shown to modulate the activity of adenosine receptors, which are G protein-coupled receptors involved in a wide array of physiological processes.[10][11] The 8-methylthio group could confer specific binding properties to one or more of the adenosine receptor subtypes (A1, A2A, A2B, A3), potentially leading to the modulation of downstream signaling cascades, such as those involving cyclic AMP (cAMP).

Experimental Validation: A Step-by-Step Methodological Approach

To substantiate the hypothesized mechanism of action, a series of targeted experiments are required. The following protocols provide a framework for this validation process.

Cellular Uptake and Metabolism Analysis

Objective: To determine if this compound is taken up by cells and metabolized to its corresponding nucleotide forms.

Methodology:

-

Cell Culture: Culture a relevant cancer cell line (e.g., a line known to be sensitive to purine analogs) in appropriate media.

-

Treatment: Treat the cells with a known concentration of this compound for various time points.

-

Cell Lysis and Extraction: Harvest the cells and perform a metabolite extraction using a suitable solvent system (e.g., methanol/acetonitrile/water).

-

LC-MS/MS Analysis: Analyze the cell extracts using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify this compound and its potential mono-, di-, and triphosphate metabolites.

-

APRT Knockdown: To confirm the role of APRT, repeat the experiment in cells where APRT has been knocked down using siRNA or CRISPR-Cas9 and compare the metabolite profiles to control cells.

Assessment of de novo Purine Synthesis Inhibition

Objective: To evaluate the inhibitory effect of this compound on the de novo purine synthesis pathway.

Methodology:

-

Cell Culture and Treatment: Treat cells with varying concentrations of the compound.

-

Metabolic Labeling: Add a labeled precursor of the de novo pathway, such as [¹⁴C]glycine or [¹³C]glutamine, to the culture medium.

-

Nucleotide Extraction and Analysis: After a suitable incubation period, extract the nucleotides and analyze the incorporation of the label into the purine nucleotide pool using LC-MS/MS or scintillation counting. A decrease in label incorporation in treated cells would indicate inhibition of the pathway.

Analysis of Nucleic Acid Incorporation

Objective: To determine if the 8-(methylthio)adenine moiety is incorporated into cellular DNA and RNA.

Methodology:

-

Cell Culture and Treatment: Treat cells with the compound.

-

Nucleic Acid Isolation: Isolate genomic DNA and total RNA from the treated cells.

-

Enzymatic Digestion: Digest the isolated nucleic acids into individual nucleosides using a cocktail of nucleases and phosphatases.

-

LC-MS/MS Analysis: Analyze the resulting nucleoside mixture by LC-MS/MS to detect the presence of 8-(methylthio)adenosine.

Data Summary and Interpretation

The following table outlines the expected outcomes from the proposed experiments and their interpretation in the context of the hypothesized mechanism of action.

| Experiment | Expected Outcome | Interpretation |

| Cellular Uptake and Metabolism | Detection of intracellular 8-(methylthio)adenosine mono-, di-, and triphosphates. Reduced metabolite formation in APRT knockdown cells. | Confirms cellular uptake and metabolic activation via the purine salvage pathway, with APRT as the key enzyme. |

| Inhibition of de novo Purine Synthesis | Dose-dependent decrease in the incorporation of labeled precursors into the purine nucleotide pool. | Demonstrates that the compound or its metabolites inhibit one or more enzymes in the de novo purine synthesis pathway. |

| Nucleic Acid Incorporation | Detection of 8-(methylthio)adenosine in the enzymatic digests of DNA and RNA from treated cells. | Provides direct evidence for the incorporation of the analog into nucleic acids, supporting a mechanism of cytotoxicity through disruption of nucleic acid function. |

Conclusion and Future Directions

The proposed mechanism of action for this compound, centered on its role as a metabolic antagonist, provides a solid foundation for further investigation. The outlined experimental protocols offer a clear path to validating these hypotheses. Future research should also explore the potential for this compound to modulate other cellular processes, such as signaling through adenosine receptors and the regulation of protein methylation. A thorough understanding of its multifaceted mechanism of action will be crucial for the rational design of future clinical applications and the development of more effective and selective purine analog-based therapies.

References

- Allan, P. W., & L. L. Bennett, Jr. (1971). Metabolism and metabolic effects of 8-azainosine and 8-azaadenosine. Biochemical Pharmacology, 20(4), 847-856.

- DeNinno, M. P., et al. (1999). Glutathione-dependent metabolism of cis-3-(9H-purin-6-ylthio)acrylic acid to yield the chemotherapeutic drug 6-mercaptopurine: evidence for two distinct mechanisms in rats. Drug Metabolism and Disposition, 27(9), 1037-1044.

- Elgemeie, G. H., & A. M. El-Gazzar (2023). Modulatory Effects of Chalcone Thio-Derivatives on NF-κB and STAT3 Signaling Pathways in Hepatocellular Carcinoma Cells: A Study on Selected Active Compounds. Molecules, 28(20), 7083.

- Ho, A. D., et al. (2023). Enzyme-mediated depletion of methylthioadenosine restores T cell function in MTAP deficient tumors and reverses immunotherapy resistance.

- Tobin, S. L., et al. (2023). Profiling of adenine-derived signaling molecules, cytokinins, in myotubes reveals fluctuations in response to lipopolysaccharide-induced cell stress. Physiological Reports, 11(23), e15870.

- Lash, L. H., & T. M. Anders (1997). Renal cellular transport, metabolism, and cytotoxicity of S-(6-purinyl)glutathione, a prodrug of 6-mercaptopurine, and analogues. Biochemical Pharmacology, 54(10), 1119-1128.

- Li, C., et al. (2023). Methylthioadenosine phosphorylase deficiency in tumors: A compelling therapeutic target. Frontiers in Oncology, 13, 1169456.

- Martín-Gayo, E., et al. (2016). Methylthioadenosine (MTA) Regulates Liver Cells Proteome and Methylproteome: Implications in Liver Biology and Disease. Journal of Proteome Research, 15(1), 227-237.

- Dal Ben, D., et al. (2013). 8-(2-Furyl)adenine Derivatives as A₂A Adenosine Receptor Ligands. European Journal of Medicinal Chemistry, 70, 544-553.

- Bakke, J. E., et al. (1993).

- Pinho, B. R., et al. (2024).

- Tang, B., et al. (2012). Methylthioadenosine (MTA) Rescues Methylthioadenosine Phosphorylase (MTAP)-Deficient Tumors from Purine Synthesis Inhibition in Vivo via Non-Autonomous Adenine Supply. Journal of Cancer, 3, 254-263.

- Sharma, P., et al. (2020). Diverse C8-functionalization of adenine nucleosides via their underexplored carboxaldehydes. Organic & Biomolecular Chemistry, 18(34), 6663-6667.

- Deneke, S. M., et al. (1989). Increase in endothelial cell glutathione and precursor amino acid uptake by diethyl maleate and hyperoxia. American Journal of Physiology-Lung Cellular and Molecular Physiology, 257(4), L265-L271.

- Tobin, S. L., et al. (2023). Profiling of adenine-derived signaling molecules, cytokinins, in myotubes reveals fluctuations in response to lipopolysaccharide-induced cell stress. Physiological Reports, 11(23), e15870.

- Heston, W. D. W., et al. (2016). The essential role of methylthioadenosine phosphorylase in prostate cancer. Oncotarget, 7(13), 16447-16461.

- Wikipedia contributors. (2024).

- Wollenhaupt, J., et al. (2023). Thiophosphate Analogs of Coenzyme A and Its Precursors—Synthesis, Stability, and Biomimetic Potential. International Journal of Molecular Sciences, 24(13), 10986.

- Sampath, K., et al. (2011). Mathematical model of uptake and metabolism of arsenic(III) in human hepatocytes - Incorporation of cellular antioxidant response and threshold-dependent behavior. Theoretical Biology and Medical Modelling, 8, 6.

- Ceballos-Picot, I., et al. (2015). Adenine metabolism pathways and the role of adenine phosphoribosyltransferase (APRT).

- Pascale, R. M., et al. (1993). Comparative effects of L-methionine, S-adenosyl-L-methionine and 5'-methylthioadenosine on the growth of preneoplastic lesions and DNA methylation in rat liver during the early stages of hepatocarcinogenesis. Carcinogenesis, 14(6), 1237-1241.

- Wolford, R. W., et al. (1981). Effect of 5''-methylthioadenosine and its analogs on murine lymphoid cell proliferation. Cancer Research, 41(8), 3035-3039.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Effect of 5''-methylthioadenosine and its analogs on murine lymphoid cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Enzyme-mediated depletion of methylthioadenosine restores T cell function in MTAP deficient tumors and reverses immunotherapy resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mathematical model of uptake and metabolism of arsenic(III) in human hepatocytes - Incorporation of cellular antioxidant response and threshold-dependent behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Adenosine triphosphate - Wikipedia [en.wikipedia.org]

- 7. Metabolism and metabolic effects of 8-azainosine and 8-azaadenosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Methylthioadenosine (MTA) Regulates Liver Cells Proteome and Methylproteome: Implications in Liver Biology and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Methylthioadenosine phosphorylase deficiency in tumors: A compelling therapeutic target [frontiersin.org]

- 10. 8-(2-Furyl)adenine derivatives as A₂A adenosine receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Biological Activity of 8-(methylthio)-9H-purin-6-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Purine Scaffold and the Significance of 8-(methylthio)-9H-purin-6-amine

Purines, heterocyclic aromatic compounds consisting of a fused pyrimidine and imidazole ring, are fundamental to all life.[1] Their derivatives are integral components of nucleic acids (adenine and guanine), energy currency (ATP), and cellular signaling molecules. This ubiquity makes the purine scaffold a privileged structure in medicinal chemistry, providing a robust framework for designing molecules that can interact with a vast array of biological targets.[2][3] Purine analogs, by mimicking endogenous purines, can act as antimetabolites, enzyme inhibitors, or receptor modulators, leading to their widespread use as anticancer, antiviral, and immunosuppressive agents.[4]

This guide focuses on a specific, yet compelling, purine derivative: This compound . This molecule, characterized by an amine group at the C6 position and a methylthio (-SCH₃) group at the C8 position, possesses a unique electronic and steric profile that suggests a spectrum of biological activities. Its structural similarity to both therapeutic thiopurines and naturally occurring plant hormones (cytokinins) places it at an interesting intersection of pharmacology and plant biology. We will explore its synthetic accessibility, delve into its probable mechanisms of action, provide validated experimental protocols for its study, and discuss its potential as a lead compound for drug discovery.

Synthetic Strategies for 8-Substituted Purine Analogs

The generation of a library of purine analogs is crucial for establishing structure-activity relationships (SAR). The synthesis of this compound and its derivatives can be approached through several established routes, often building upon a pyrimidine precursor.

A common and effective strategy begins with a substituted diaminopyrimidine.[2] For instance, a multi-step synthesis can start from 4,6-dichloro-5-nitropyrimidine.[5] This precursor undergoes sequential nucleophilic substitutions and a reduction of the nitro group to an amine. The resulting diaminopyrimidine can then be cyclized with a suitable reagent to form the imidazole ring, yielding the purine core. Subsequent modifications at the C6 and C8 positions can then be performed to install the desired amine and methylthio groups.

Key Synthetic Approaches:

-

Cyclocondensation: Reacting a 4,5-diaminopyrimidine with a reagent that provides the C8 carbon (e.g., an aldehyde, acid, or orthoester) is a foundational method for forming the purine ring system.[2]

-

Modification of Existing Purines: Starting with a commercially available purine, such as 8-bromoadenine, allows for direct modification.[6] The bromine at the C8 position is a versatile handle for introducing various substituents, including the methylthio group, via nucleophilic substitution reactions.[6][7]

-

Acceptor-less Dehydrogenative Coupling: Modern catalytic methods, such as using a Ni(II)-catalyst with benzyl alcohol and a diaminopyrimidine, offer efficient routes to 8-substituted purines.[2]

The choice of synthetic route is a critical experimental decision, dictated by the availability of starting materials, desired scale, and the need for specific substitutions on the purine core or at the N9 position.

Core Biological Activities and Plausible Mechanisms of Action

The unique structure of this compound suggests at least two primary domains of biological activity: anticancer effects, stemming from its identity as a thiopurine analog, and cytokinin-like activity, due to its resemblance to N6-substituted adenines.

Anticancer Potential: A Thiopurine Antimetabolite

Thiopurines, such as 6-mercaptopurine (6-MP) and 6-thioguanine (6-TG), are clinically established anticancer and immunosuppressive drugs.[8] Their mechanism of action is complex but primarily revolves around their metabolic conversion into active thioguanine nucleotides (TGNs).[4][9][10]

Plausible Mechanisms:

-

Inhibition of de Novo Purine Synthesis: After cellular uptake, this compound could be metabolized into its ribonucleotide. This metabolite can act as a feedback inhibitor of key enzymes in the purine biosynthesis pathway, starving rapidly proliferating cancer cells of the essential building blocks for DNA and RNA synthesis.[4]

-

Incorporation into Nucleic Acids: The triphosphate form of its metabolites could be incorporated into DNA and RNA during replication and transcription.[11] The presence of the sulfur atom disrupts the normal structure and function of these nucleic acids, leading to strand breaks, faulty replication, cell cycle arrest, and ultimately, apoptosis (programmed cell death).[9][10][11]

-

Modulation of Cell Signaling: Thiopurine metabolites have been shown to interfere with small GTPases like Rac1, which are crucial for T-cell activation and proliferation.[9] By binding to and inhibiting Rac1, 6-thio-GTP (a metabolite of azathioprine) triggers apoptosis in activated T-cells. A similar mechanism could contribute to the cytotoxic effects of this compound in hematological malignancies.

The presence of a substituent at the C8 position is known to significantly influence the cytotoxic activity of purine derivatives, making this scaffold a promising starting point for developing novel anticancer agents.[5]

Cytokinin-like Activity: A Plant Growth Regulator

Cytokinins are a class of plant hormones, structurally defined as N6-substituted adenine derivatives, that regulate a wide array of physiological processes.[12] These include cell division and differentiation, shoot and root growth, chloroplast development, and senescence delay.[12] The core structure of this compound, an N6-amino purine, is highly analogous to natural cytokinins like zeatin and isopentenyladenine.

The presence of a methylthio group is particularly noteworthy. Naturally occurring methylthiolated cytokinins are known to exist and possess biological activity. This suggests that this compound could interact with cytokinin receptors in plants, such as the CRE1/AHK4 receptor in Arabidopsis thaliana, to elicit a physiological response.[12] While some synthetic cytokinin analogs show potent activity, others can act as antagonists.[13][14] The biological activity of 9-substituted cytokinins, for instance, can sometimes be attributed to their metabolic conversion back to the free purine base.[15] Therefore, determining whether this compound acts as a cytokinin agonist or antagonist would require specific bioassays.

Experimental Protocols for Biological Evaluation

To validate the hypothesized biological activities, rigorous, well-controlled experimental protocols are essential. The following sections describe standard, self-validating methodologies for assessing cytotoxicity and cytokinin activity.

Protocol: In Vitro Anticancer Cytotoxicity Screening (SRB Assay)

The Sulforhodamine B (SRB) assay is a reliable and widely used method for determining cytotoxicity by measuring cell density based on the quantification of total cellular protein.[5][16]

Causality: This protocol is chosen for its sensitivity, reproducibility, and its basis in measuring total biomass, which provides a robust endpoint for cytotoxicity. The panel of cell lines (e.g., HepG2, MCF-7, HCT116) represents different major cancer types (liver, breast, colon), offering a broader perspective on the compound's spectrum of activity.[5][17]

Step-by-Step Methodology:

-

Cell Seeding: Plate cells from logarithmic growth phase into 96-well microtiter plates at an optimized density (e.g., 5,000-10,000 cells/well). Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare a series of dilutions of this compound (e.g., from 0.01 µM to 100 µM) in the appropriate cell culture medium. Add the diluted compound to the wells. Include wells with vehicle only (negative control) and a known cytotoxic drug like 5-Fluorouracil or Doxorubicin (positive control).

-

Incubation: Incubate the plates for a further 48-72 hours. The incubation time is a critical parameter and should be optimized to allow for multiple cell doublings.

-

Cell Fixation: Gently remove the medium. Fix the cells by adding 100 µL of cold 10% (w/v) Trichloroacetic Acid (TCA) to each well and incubate at 4°C for 1 hour.

-

Washing: Wash the plates five times with slow-running tap water to remove TCA and excess medium components. Allow the plates to air dry completely.

-

Staining: Add 100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and stain for 30 minutes at room temperature.

-

Destaining and Solubilization: Wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Air dry again. Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

-

Data Acquisition: Measure the optical density (OD) at 510 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell growth inhibition and determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth) using non-linear regression analysis.

Protocol: Plant Tissue Culture Bioassay for Cytokinin Activity

The tobacco callus bioassay is a classic and definitive method for determining cytokinin activity, relying on the principle that tobacco callus tissue requires both an auxin and a cytokinin for cell division and growth.

Causality: This assay is chosen because it directly measures the biological outcome central to cytokinin function: the stimulation of cell division (cytokinesis). By providing a constant, suboptimal level of auxin, the growth of the callus becomes directly dependent on the concentration of the cytokinin-active compound being tested.

Step-by-Step Methodology:

-

Media Preparation: Prepare Murashige and Skoog (MS) basal medium supplemented with a constant concentration of an auxin (e.g., 2 mg/L indole-3-acetic acid) and varying concentrations of this compound (e.g., 0, 0.01, 0.1, 1.0, 10 µM). Include a known cytokinin like Kinetin or Zeatin as a positive control series. A negative control medium will contain only auxin.

-

Callus Inoculation: Aseptically place small, uniform pieces of established tobacco callus (e.g., Nicotiana tabacum cv. Wisconsin No. 38) onto the surface of the prepared agar-solidified media in petri dishes.

-

Incubation: Incubate the cultures in the dark at a constant temperature (e.g., 25°C) for 4-5 weeks. The dark incubation prevents differentiation and chlorophyll production, ensuring that weight gain is due to undifferentiated cell proliferation.

-

Data Collection: After the incubation period, carefully remove each piece of callus and measure its final fresh weight.

-

Analysis: Plot the mean fresh weight of the callus against the molar concentration of the test compound. A dose-dependent increase in callus weight relative to the negative control indicates cytokinin agonist activity.

Data Presentation: Summarizing Cytotoxic Activity

For clarity and comparative analysis, quantitative data from cytotoxicity assays should be presented in a tabular format.

Table 1: Hypothetical Cytotoxic Activity (IC₅₀) of this compound

| Compound | HepG2 (Liver) IC₅₀ [µM] | MCF-7 (Breast) IC₅₀ [µM] | HCT116 (Colon) IC₅₀ [µM] |

| This compound | [Experimental Value] | [Experimental Value] | [Experimental Value] |

| 5-Fluorouracil (Control)[5] | ~30.6 | [Literature Value] | [Literature Value] |

| Fludarabine (Control)[5] | ~28.4 | [Literature Value] | [Literature Value] |

This table serves as a template. The IC₅₀ values for the title compound would be determined experimentally. Control values are based on literature for similar 8-substituted purine derivatives, which have shown promising activity, sometimes surpassing standard clinical drugs in specific cell lines.[5]

Conclusion and Future Directions

This compound is a synthetically accessible purine analog with significant, dually-ascribed biological potential. Its structural features strongly suggest it may function as an anticancer agent through antimetabolite mechanisms analogous to established thiopurine drugs, and as a plant growth regulator with cytokinin-like activity.

The true therapeutic or agricultural value of this compound can only be unlocked through rigorous empirical validation. Future research should prioritize:

-

Comprehensive Cytotoxicity Profiling: Expanding the SRB screening to the NCI-60 human tumor cell line panel to identify specific cancer types that are particularly sensitive.

-

Mechanism of Action Studies: Investigating the precise molecular targets. This includes cell cycle analysis by flow cytometry to confirm cell cycle arrest, and assays to measure incorporation into DNA.[18]

-

In Vivo Efficacy: Testing the compound in animal models of cancer (e.g., xenograft models) to assess its therapeutic efficacy and toxicity profile.

-

Structure-Activity Relationship (SAR) Development: Synthesizing a focused library of analogs with modifications at the C8-methylthio group, the C6-amine, and the N9 position to optimize potency and selectivity.[5][18]

-

Elucidation of Cytokinin Activity: Characterizing its effect on various plant species and determining if it acts as an agonist or antagonist, which could have implications for agricultural applications such as improving crop yield or delaying senescence.

By systematically pursuing these research avenues, the scientific community can fully delineate the biological activity of this compound and determine its potential as a valuable lead compound in drug development or agrochemistry.

References

-

Zhidkova, E. M., et al. (2022). Synthesis and Cytotoxic Activity of the Derivatives of N-(Purin-6-yl)aminopolymethylene Carboxylic Acids and Related Compounds. Pharmaceuticals (Basel). Available at: [Link]

-

Al-Ostath, A., et al. (2024). Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells. Molecular Diversity. Available at: [Link]

-

Fox, J. E., et al. (1971). The Metabolism and Biological Activity of a 9-Substituted Cytokinin. Plant Physiology. Available at: [Link]

-

Schikora, M., et al. (2022). Revisiting the anticancer properties of phosphane(9-ribosylpurine-6-thiolato)gold(I) complexes and their 9H-purine precursors. JBIC Journal of Biological Inorganic Chemistry. Available at: [Link]

-

Nielsen, O. H., & Tvede, M. (2014). Thiopurines in IBD: What Is Their Mechanism of Action?. Gastroenterology & Hepatology. Available at: [Link]

-

Mlejnek, P., et al. (2001). Synthesis of 8-amino and 8-substituted amino derivatives of acyclic purine nucleoside and nucleotide analogs. Alkylation of 8-substituted purine bases. Nucleosides, Nucleotides & Nucleic Acids. Available at: [Link]

-

Abdel-Wahab, B. F., et al. (2022). Anticancer, Antimicrobial, and Antioxidant Activities of Organodiselenide-Tethered Methyl Anthranilates. Molecules. Available at: [Link]

-

Baresova, M., et al. (2022). Metabolites of De Novo Purine Synthesis: Metabolic Regulators and Cytotoxic Compounds. International Journal of Molecular Sciences. Available at: [Link]

-

PharmGKB. Thiopurine Pathway, Pharmacokinetics/Pharmacodynamics. PharmGKB. Available at: [Link]

-

Spíchal, L., et al. (2020). Naturally Occurring and Artificial N9-Cytokinin Conjugates: From Synthesis to Biological Activity and Back. International Journal of Molecular Sciences. Available at: [Link]

-

Radić, K., et al. (2023). The Mechanism of Anti-Tumor Activity of 6-Morpholino- and 6-Amino-9-Sulfonylpurine Derivatives on Human Leukemia Cells. International Journal of Molecular Sciences. Available at: [Link]

-

Chaparro, M., et al. (2021). Thiopurines in Inflammatory Bowel Disease. How to Optimize Thiopurines in the Biologic Era?. Frontiers in Medicine. Available at: [Link]

-

ResearchGate. (n.d.). Structure of 8-substituted purine derivatives attached to heterocyclic scaffolds as anticancer agents. ResearchGate. Available at: [Link]

-

Ayna, A., et al. (2009). Abstract A171: Cytotoxicity of novel substituted purine derivatives against liver cancer cells. Molecular Cancer Therapeutics. Available at: [Link]

-

Spandidos, D. A., et al. (2020). The Role of Isothiocyanates as Cancer Chemo-Preventive, Chemo-Therapeutic and Anti-Melanoma Agents. International Journal of Molecular Sciences. Available at: [Link]

-

Christou, P., & Barton, K. A. (1989). Cytokinin antagonist activity of substituted phenethylamines in plant cell culture. Plant Physiology. Available at: [Link]

-

Urumov, I. Y., & Apostolova, E. G. (2024). Determination of Non-Cytotoxic Concentrations of Purine Analogues on Different Types of In Vitro-Incubated Embryonic Cells: A Pilot Study. Azerbaijan Pharmaceutical and Pharmacotherapy Journal. Available at: [Link]

-

Khan, I., et al. (2024). Recent advances in the synthesis, reaction, and bio-evaluation potential of purines as precursor pharmacophores in chemical reactions: a review. RSC Advances. Available at: [Link]

-

Brox, A. G. (2003). Reviewing the mechanism of action of thiopurine drugs: towards a new paradigm in clinical practice. Medical Hypotheses. Available at: [Link]

-

Synapse. (2024). What is the mechanism of Tisopurine?. Synapse. Available at: [Link]

-

Bråthe, A., et al. (2002). Antioxidant activity of synthetic cytokinin analogues: 6-alkynyl- and 6-alkenylpurines as novel 15-Lipoxygenase inhibitors. Bioorganic & Medicinal Chemistry. Available at: [Link]

-

Tlou, M., et al. (2023). Hydrogen-Bonding Interactions of 8-Substituted Purine Derivatives. ACS Omega. Available at: [Link]

-

Kapadiya, K., et al. (2024). Novel purine derivatives as selective CDK2 inhibitors with potential anticancer activities: Design, synthesis and biological evaluation. Bioorganic Chemistry. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Recent advances in the synthesis, reaction, and bio-evaluation potential of purines as precursor pharmacophores in chemical reactions: a review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08271K [pubs.rsc.org]

- 3. Novel purine derivatives as selective CDK2 inhibitors with potential anticancer activities: Design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What is the mechanism of Tisopurine? [synapse.patsnap.com]

- 5. Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Synthesis of 8-amino and 8-substituted amino derivatives of acyclic purine nucleoside and nucleotide analogs. Alkylation of 8-substituted purine bases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Reviewing the mechanism of action of thiopurine drugs: towards a new paradigm in clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Thiopurines in IBD: What Is Their Mechanism of Action? - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Thiopurines in Inflammatory Bowel Disease. How to Optimize Thiopurines in the Biologic Era? [frontiersin.org]

- 11. ClinPGx [clinpgx.org]

- 12. Naturally Occurring and Artificial N9-Cytokinin Conjugates: From Synthesis to Biological Activity and Back - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Cytokinin antagonist activity of substituted phenethylamines in plant cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Antioxidant activity of synthetic cytokinin analogues: 6-alkynyl- and 6-alkenylpurines as novel 15-Lipoxygenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The Metabolism and Biological Activity of a 9-Substituted Cytokinin - PMC [pmc.ncbi.nlm.nih.gov]

- 16. aacrjournals.org [aacrjournals.org]

- 17. mdpi.com [mdpi.com]

- 18. Synthesis and Cytotoxic Activity of the Derivatives of N-(Purin-6-yl)aminopolymethylene Carboxylic Acids and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]

The Purine Scaffold as a Versatile Platform for Hsp90 Inhibition: A Technical Guide for Drug Development Professionals

Abstract